molecular formula C4H10N2S B3018405 Thiomorpholin-4-amine CAS No. 5997-01-3

Thiomorpholin-4-amine

Cat. No.: B3018405
CAS No.: 5997-01-3
M. Wt: 118.2
InChI Key: IAFSUZIBZMPMPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Structural Characteristics of the Thiomorpholine (B91149) Scaffold in Contemporary Organic Chemistry

The thiomorpholine ring is a six-membered saturated heterocyclic compound containing one sulfur and one nitrogen atom. sigmaaldrich.comaksci.com Structurally, it is an analogue of morpholine (B109124) where the oxygen atom is replaced by a sulfur atom. sigmaaldrich.comaksci.com This substitution imparts distinct chemical properties and reactivity. In organic chemistry, the thiomorpholine scaffold is considered a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities. sigmaaldrich.comaksci.comtcichemicals.com

The versatility of the thiomorpholine moiety has led to its extensive use by synthetic chemists. aksci.com Its non-aromatic, saturated ring can adopt a stable, low-energy chair conformation. abcr.com The presence of both a secondary amine and a thioether functional group allows for diverse and targeted chemical modifications at multiple positions on the ring. sigmaaldrich.com These characteristics have made the thiomorpholine scaffold an indispensable component in the drug discovery process, forming the core of molecules designed for selective enzyme inhibition and other therapeutic applications. sigmaaldrich.comaksci.comtcichemicals.com Its incorporation into more complex molecules has been shown to influence properties such as lipophilicity and metabolic stability. mdpi.com

Overview of Thiomorpholin-4-amine's Distinctive Role within Nitrogen-Sulfur Heterocycles

Within the diverse family of nitrogen-sulfur heterocycles, which includes aromatic systems like thiazole (B1198619) and thiophene, the saturated thiomorpholine framework offers different synthetic opportunities and reactivity patterns. this compound, specifically, is a derivative distinguished by an amine group attached to the ring's nitrogen atom. This N-amino functional group provides a reactive site for further chemical elaboration, establishing this compound as a valuable synthetic intermediate and building block for more complex molecules. cymitquimica.comevitachem.com

In many research applications and commercial supplies, the compound is utilized in its more stable, oxidized form, this compound 1,1-dioxide. cymitquimica.comclearsynth.comchemimpex.com In this derivative, the sulfur atom is oxidized to a sulfone group (SO₂). This oxidation enhances the compound's polarity and its solubility in polar solvents. cymitquimica.com The reactivity of the functional groups allows for extensive derivatization in synthetic chemistry. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound 1,1-dioxide

PropertyDataSource(s)
CAS Number 26494-76-8 cymitquimica.comclearsynth.com
Molecular Formula C₄H₁₀N₂O₂S cymitquimica.comclearsynth.com
Molecular Weight 150.20 g/mol abcr.comclearsynth.com
Synonyms 4-Aminothiomorpholine 1,1-dioxide tcichemicals.comcymitquimica.com
Appearance White to Almost white powder to crystal tcichemicals.com
Melting Point 100.00 - 110.0 °C tcichemicals.comabcr.com

Scope and Objectives of Current Academic Investigations on this compound Systems

Current academic and industrial investigations into this compound systems are primarily driven by their potential as foundational structures in the synthesis of high-value molecules. The principal objective is to utilize this compound and its derivatives as versatile building blocks for creating novel compounds with specific functional properties. cymitquimica.comchemimpex.com

A significant area of research is in pharmaceutical and medicinal chemistry. Investigators use the thiomorpholine moiety as a scaffold in drug design to develop new therapeutic agents. chemimpex.comevitachem.com Research has focused on synthesizing derivatives with potential anti-cancer, antimicrobial, and anti-inflammatory properties. evitachem.comchemimpex.comevitachem.com For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) is used as a precursor for 4-thiomorpholinoaniline, a key building block in the development of antimycobacterial agents. mdpi.com The synthesis of complex quinoline (B57606) derivatives incorporating the thiomorpholine ring is being explored for their potential as lead compounds in drug discovery. evitachem.comevitachem.com

Beyond pharmaceuticals, research extends to the development of new agrochemicals, where thiomorpholine-based compounds are used to formulate more effective pesticides and herbicides. chemimpex.comevitachem.com In materials science, the unique structure of these compounds is being explored for creating advanced polymers and coatings with enhanced durability and chemical resistance. evitachem.com A key academic challenge that is also of industrial interest is the development of efficient, scalable, and cost-effective synthetic routes to thiomorpholine and its derivatives, as they are often significant cost drivers in the production of active pharmaceutical ingredients like the antibiotic sutezolid. fortunejournals.com

Table 2: Examples of Thiomorpholine Derivatives and Their Research Applications

Derivative NameArea of Research / ApplicationSource(s)
4-Thiomorpholin-4-ylanilineIntermediate for pharmaceuticals (neurological disorders) & agrochemicals evitachem.com
4-(4-Nitrophenyl)thiomorpholinePrecursor in medicinal chemistry (e.g., antimycobacterial agents) abcr.commdpi.com
8-methoxy-N-(2-methoxy-5-methylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amineInvestigated for antimicrobial and anticancer activities evitachem.com
4-Aminothiomorpholine 1,1-dioxideBuilding block for pharmaceuticals (anti-cancer) and agrochemicals chemimpex.com
4–thiomorpholin–4ylbenzohydrazide derivativesSynthesis of novel compounds for antimicrobial activity screening fortunejournals.com
6-(thiomorpholin-4-yl)-1,3-benzothiazol-2-amineChemical synthesis building block molport.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiomorpholin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c5-6-1-3-7-4-2-6/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFSUZIBZMPMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Routes for Thiomorpholin 4 Amine and Its Analogs

Established Synthetic Strategies for the Thiomorpholine (B91149) Core

Traditional methods for building the thiomorpholine ring remain fundamental in organic synthesis, offering reliable pathways from readily available starting materials.

Nucleophilic substitution reactions are a cornerstone for constructing the thiomorpholine ring. These methods typically involve the reaction of a bifunctional nucleophile with a bifunctional electrophile to achieve cyclization. A common strategy involves the transformation of diethanolamine (B148213) into an amino-mustard species, which then undergoes cyclization upon treatment with a sulfide (B99878) source like sodium sulfide. nih.govacs.org Another approach is the reaction between a nucleophile and an electrophile, such as 1,2-difluorobenzene (B135520) or 2-chlorofluorobenzene, in an organic solvent in the presence of a base to form the heterocyclic ring. google.com These reactions are fundamental in creating the C-N and C-S bonds that define the thiomorpholine structure.

Reductive amination is a powerful and widely used method for synthesizing primary, secondary, and tertiary amines from aldehydes and ketones. masterorganicchemistry.comlibretexts.org This reaction is particularly relevant for introducing the amine moiety at the 4-position of the thiomorpholine ring system or for synthesizing N-substituted analogs. The process typically involves two steps: the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, followed by the reduction of this intermediate to the corresponding amine. libretexts.org

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com For the synthesis of primary amines, ammonia (B1221849) or an ammonia equivalent can be used as the nitrogen source. d-nb.infoacs.org Iron-catalyzed reductive amination of ketones and aldehydes using aqueous ammonia has been shown to be effective for a broad range of substrates, tolerating various functional groups. d-nb.info

In the context of thiomorpholine synthesis, a thiomorpholin-3-one (B1266464) intermediate, formed from starting materials like ethyl mercaptoacetate (B1236969) and aziridine, can be reduced to thiomorpholine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.govacs.org To specifically obtain Thiomorpholin-4-amine, one could envision a pathway starting from a suitable thiomorpholine ketone precursor, followed by reductive amination with an appropriate nitrogen source.

Table 1: Selected Reducing Agents in Reductive Amination

Reducing Agent Typical Substrate Notes
Sodium Cyanoborohydride (NaBH₃CN) Aldehydes, Ketones Selectively reduces imines over carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Aldehydes, Ketones A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Iron Catalyst / H₂ Ketones, Aldehydes Uses aqueous ammonia as a nitrogen source for primary amines. d-nb.info

Transition-metal-catalyzed cross-coupling reactions are indispensable for forming carbon-nitrogen bonds, particularly for the N-arylation of amines like thiomorpholine. researchgate.netnih.gov The Buchwald-Hartwig and Ullmann reactions are prominent examples of these transformations. researchgate.netnih.gov

Palladium-catalyzed reactions are widely used for the N-arylation of primary and secondary amines with aryl halides or pseudohalides. nih.gov These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand and a base. researchgate.net Similarly, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides an alternative that is often more cost-effective. researchgate.net Recent advancements have led to copper-catalyzed systems that show high efficiency and enantioselectivity in C-N bond formation. beilstein-journals.org These methods allow for the introduction of a wide array of aryl and heteroaryl groups onto the thiomorpholine nitrogen, creating a library of N-arylthiomorpholine analogs.

Table 2: Examples of Metal-Catalyzed N-Arylation Reactions

Amine Aryl Halide/Boronic Acid Catalyst System Base Solvent Yield
Imidazole/Benzimidazole Aryl Bromides/Iodides CuCl₂ / Ligand K₂CO₃ DMF Moderate to Good eie.gr
Aniline (B41778)/N-heterocycles Aryl Boronic Acids Cu(OAc)₂ / Ligand Et₃N aq. DMF Moderate to Very Good eie.gr
Methyl 3-amino-1-benzothiophene-2-carboxylate (Hetero)aryl Iodides CuI / L-proline Cs₂CO₃ Dioxane Moderate to High researchgate.net

A variety of cyclization strategies are employed to construct the thiomorpholine ring. One effective method is the base-mediated cyclization of a 2-(2-chloroethylthio)ethylamine hydrochloride intermediate. nih.govacs.org This precursor can be generated from the reaction of 2-mercaptoethanol (B42355) with aziridine. nih.gov

A more advanced approach involves a telescoped photochemical thiol-ene reaction followed by cyclization. nih.govresearchgate.net In this process, cysteamine (B1669678) hydrochloride reacts with vinyl chloride in the presence of a photocatalyst to form a half-mustard intermediate, which is then cyclized in a subsequent step without isolation. nih.govacs.orgresearchgate.net This continuous flow method is atom- and time-efficient. nih.gov Another strategy involves the one-pot, indium-mediated reductive double 1,4-addition of nitroarenes to divinyl sulfones, yielding N-aryl-1,4-thiomorpholine 1,1-dioxides under mild conditions. semanticscholar.org

Advanced and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These "green" approaches aim to reduce waste, shorten reaction times, and lower energy consumption.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. ijapbc.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also improving product yields and purity. ijapbc.commdpi.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including thiomorpholine derivatives. For instance, a one-pot reaction to create 5-alkyl/arylidene-2-(thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives was performed in a microwave oven using an MgO solid base and ethanol (B145695) as an eco-friendly solvent. researchgate.net This method simplified the process and reduced the reaction time from 10 hours (conventional heating) to just 1 hour. researchgate.net Similarly, the synthesis of Schiff bases from 2-amino-N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide was achieved in 4–6 minutes under microwave irradiation, compared to 12-18 hours using conventional methods. ijapbc.com These examples highlight the significant advantages of microwave assistance in the synthesis of thiomorpholine-containing structures, aligning with the principles of green chemistry. researchgate.netmdpi.com

One-Pot Reaction Strategies for Streamlined Synthesis

A notable example is the one-pot synthesis of novel 1,2,3-triazole derivatives incorporating a thiomorpholine 1,1-dioxide scaffold. tandfonline.comtandfonline.com This procedure utilizes 4-(prop-2-yn-1-yl)thiomorpholine (B2371439) 1,1-dioxide, which reacts with various sulfonic acids and sodium azide. The key is the in situ generation of sulfonyl azides, which then undergo a cycloaddition reaction. tandfonline.comtandfonline.com This approach provides good yields, typically ranging from 63% to 77%. tandfonline.comtandfonline.com

Another efficient one-pot reaction involves nitromethane, isothiocyanates, and aziridines to synthesize 1,4-thiomorpholine derivatives. thieme-connect.comthieme-connect.com The reaction is typically carried out in dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base at a moderate temperature of 60 °C. thieme-connect.comthieme-connect.com This method highlights the utility of ring-opening reactions of strained heterocycles as a pathway to the thiomorpholine core.

Table 1: Examples of One-Pot Synthesized Thiomorpholine 1,1-Dioxide Derivatives This table is based on data from the synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives. tandfonline.com

Starting Sulfonic AcidResulting ProductYield (%)Melting Point (°C)
4-Bromobenzenesulfonic acid4-((1-((4-Bromophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide75168-170
2-Naphthalenesulfonic acid4-((1-(Naphthalen-2-ylsulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide77178-180
2-Nitrobenzenesulfonic acid4-((1-((2-Nitrophenyl)sulfonyl)-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine 1,1-dioxide69160-162
4-Acetamidobenzenesulfonic acidN-(4-((4-((1,1-Dioxidothiomorpholino)methyl)-1H-1,2,3-triazol-1-yl)sulfonyl)phenyl)acetamide72228-230

Continuous-Flow Synthesis Methodologies and Scale-Up Considerations

Continuous-flow synthesis offers significant advantages over traditional batch processing, particularly for reactions that are exothermic, involve hazardous intermediates, or require precise control over reaction parameters. This methodology is highly relevant for the scale-up production of the thiomorpholine core structure.

A robust, two-step telescoped continuous-flow process for generating thiomorpholine has been developed using low-cost starting materials: cysteamine hydrochloride and vinyl chloride. acs.orgnih.govresearchgate.net The key transformation is a photochemical thiol-ene reaction, which falls into the category of click chemistry due to its high efficiency and lack of byproducts. acs.org This radical-mediated reaction can be performed under highly concentrated conditions (4 M) using a small amount of 9-fluorenone (B1672902) as a photocatalyst, leading to the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate in quantitative yield. acs.orgnih.govacs.org This hazardous half-mustard intermediate is generated and consumed in a continuous stream, enhancing safety. researchgate.net The intermediate is then cyclized in a subsequent step mediated by a base to afford the final thiomorpholine product. acs.orgnih.gov The entire process was demonstrated to be robust over a 7-hour period, highlighting its suitability for large-scale production. nih.govresearchgate.net

Table 2: Key Parameters in Continuous-Flow Synthesis of Thiomorpholine Data derived from research on telescoped photochemical thiol-ene/cyclization sequence. acs.orgresearchgate.net

ParameterValue/ConditionOutcome
ReactantsCysteamine hydrochloride, Vinyl chlorideHigh atom economy
Photocatalyst9-Fluorenone (0.1–0.5 mol %)Quantitative yield of intermediate
Concentration4 MHigh throughput
Cyclization StepBase-mediatedFormation of Thiomorpholine
Total Residence Time40 minutesEfficient process

Combinatorial Synthesis and Parallel Approaches to Libraries of this compound Derivatives

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for screening purposes. The thiomorpholine scaffold is well-suited for these approaches, allowing for systematic variation at multiple positions.

A polymer-supported, solid-phase synthesis has been reported for creating libraries of morpholine- and thiomorpholine-3-carboxylic acid derivatives. acs.orgacs.org This strategy begins with an immobilized amino acid on a resin (e.g., Fmoc-Cys(Trt)-OH on Wang resin). acs.orgacs.org Subsequent N-alkylation and N-acylation/sulfonylation steps are performed on the solid support. The final cyclization and cleavage from the resin, mediated by trifluoroacetic acid (TFA), yields the target thiomorpholine derivatives. acs.orgacs.org The inclusion of a reducing agent like triethylsilane in the cleavage cocktail can lead to the stereoselective formation of the saturated thiomorpholine ring. acs.org This solid-phase approach is amenable to automation and parallel synthesis, enabling the efficient production of a diverse library of compounds from various building blocks. thieme-connect.com

Furthermore, solution-phase synthesis methods have been shown to be suitable for combinatorial approaches. For instance, the nucleophilic aromatic substitution reaction between thiomorpholine and 4-fluoronitrobenzene to produce 4-(4-nitrophenyl)thiomorpholine (B1608610) is readily adaptable for creating a library of derivatives by varying the substituted nitroarene. mdpi.com

Functionalization and Derivatization Strategies of the Thiomorpholine-4-amine Scaffold

The this compound scaffold possesses two key sites for functionalization: the exocyclic primary amine group and the endocyclic sulfur atom. These sites allow for a wide range of chemical modifications to tune the molecule's properties.

The exocyclic primary amine of this compound is a nucleophilic center that can be readily modified through N-acylation. This classic transformation typically involves reacting the amine with an acylating agent such as an acyl chloride, anhydride, or a carboxylic acid activated by a coupling reagent. This reaction forms a new amide bond, introducing a variety of substituents onto the nitrogen atom.

While direct literature on the N-acylation of this compound is specific, analogous transformations on related structures are well-documented. For example, hydrazide derivatives of thiomorpholine, such as 4–thiomorpholin–4-ylbenzohydrazide, can be acylated by refluxing with formic acid or reacting with other carboxylic acids to yield N'-acyl derivatives. fortunejournals.com These reactions demonstrate the reactivity of a nitrogen atom attached to the thiomorpholine ring nitrogen, which is chemically similar to the exocyclic amine of this compound. General strategies for the thioacylation of various amines are also well-established, proceeding smoothly with reagents like monothiocarboxylic acids activated with coupling agents. researchgate.net

The primary amine group of this compound can undergo condensation with carbonyl compounds (aldehydes and ketones) to form azomethines, commonly known as Schiff bases. scispace.com This reaction involves a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration, often under acid or base catalysis, to yield the characteristic C=N double bond of the imine group. scispace.comnepjol.info

The formation of Schiff bases is a versatile method for derivatization. Research has shown the synthesis of Schiff bases and subsequent derivatives starting from thiomorpholine precursors. jchemrev.comresearchgate.net For example, thiomorpholine-containing hydrazides can be condensed with various aromatic aldehydes to form the corresponding Schiff bases, which can serve as intermediates for more complex heterocyclic systems. colab.ws The imine group in these derivatives is crucial as it can influence the molecule's conformation and electronic properties. scispace.com

Table 3: Representative Aldehydes for Schiff Base Formation This table lists common aldehydes used in the synthesis of Schiff bases from primary amines, applicable to this compound.

AldehydeResulting Schiff Base Moiety
BenzaldehydeBenzylideneamino
Salicylaldehyde(2-Hydroxybenzylidene)amino
4-Chlorobenzaldehyde(4-Chlorobenzylidene)amino
Cinnamaldehyde(3-Phenylallylidene)amino

Selective Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the thiomorpholine ring is susceptible to oxidation, allowing for its conversion to a sulfoxide (B87167) (S=O) or a sulfone (SO2). This transformation significantly alters the polarity, hydrogen-bonding capacity, and geometry of the heterocyclic ring. The oxidation state can be controlled by the choice of oxidizing agent and the reaction stoichiometry. organic-chemistry.org

Commonly used reagents for this oxidation include hydrogen peroxide (H2O2) and meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.orgvulcanchem.com Controlled oxidation, for instance using one equivalent of the oxidant, typically yields the sulfoxide. In a study on a thiomorpholine amide model compound, reaction with H2O2 led to the formation of both the sulfoxide and the sulfone, indicating that the sulfoxide is the initial product which can be further oxidized. nih.gov The use of stronger oxidizing conditions or an excess of the oxidizing agent, such as two or more equivalents of H2O2 or m-CPBA, will generally lead to the full oxidation of the sulfide to the corresponding sulfone. organic-chemistry.orgresearchgate.net The use of specific catalysts, such as tantalum carbide or niobium carbide, can provide high selectivity for either the sulfoxide or the sulfone, respectively, when using H2O2 as the oxidant. organic-chemistry.org

Table 4: Common Reagents for Oxidation of Thiomorpholine Sulfur Based on general literature for sulfide oxidation. organic-chemistry.orgnih.gov

ReagentTypical ProductConditions
Hydrogen Peroxide (H2O2) - 1 eq.SulfoxideControlled stoichiometry
Hydrogen Peroxide (H2O2) - >2 eq.SulfoneExcess reagent, often with catalyst
meta-Chloroperbenzoic acid (m-CPBA)Sulfoxide or SulfoneStoichiometry dependent
Urea-Hydrogen Peroxide (UHP)SulfoneMetal-free, often with an activator
SelectfluorSulfoxide or SulfoneAqueous medium, fast reaction

Introduction of Azole and Other Heterocyclic Substituents

The incorporation of azole and other heterocyclic rings onto the thiomorpholine scaffold is a common strategy to generate novel molecules with diverse biological activities. jchemrev.com These syntheses often proceed through multi-step sequences starting from a thiomorpholine-containing precursor.

A prevalent method involves the derivatization of an amine-functionalized thiomorpholine. For instance, a hydrazide derivative can serve as a versatile intermediate. nih.gov This intermediate can be reacted with various reagents to construct different heterocyclic systems. The reaction with phenylisothiocyanate yields a carbothioamide, which is a key precursor for several azoles. nih.gov

Subsequent treatment of the carbothioamide intermediate under different conditions leads to the formation of various five-membered heterocyclic rings:

1,2,4-Triazoles: Cyclization of the carbothioamide intermediate can be achieved using a basic medium, such as sodium hydroxide (B78521) (NaOH). nih.gov

1,3,4-Thiadiazoles: Treatment of the same carbothioamide precursor with a strong acid like sulfuric acid (H₂SO₄) facilitates cyclization to the corresponding 1,3,4-thiadiazole (B1197879) derivative. nih.gov

1,3-Thiazoles: The carbothioamide can undergo cyclocondensation with α-haloketones, such as 4-chlorophenacyl bromide, to produce substituted 1,3-thiazole rings. nih.gov

Another approach involves the synthesis of N-azole substituted thiomorpholine dioxides, which have been studied for their antioxidant and cytotoxic properties. researchgate.net Research has identified that a thiazolyl thiomorpholine derivative bearing a chloro substituent on an aromatic ring showed significant cytotoxic activity against A549 and HeLa cell lines. researchgate.net

Table 1: Synthesis of Azole Derivatives from Thiomorpholine Precursors nih.gov
Starting PrecursorKey ReagentReaction ConditionResulting Heterocycle
Carbothioamide-NaOH (Basic)1,2,4-Triazole
Carbothioamide-H₂SO₄ (Acidic)1,3,4-Thiadiazole
Carbothioamide4-Chlorophenacyl BromideCyclocondensation1,3-Thiazole

Regioselective and Stereoselective Functionalization Techniques

Controlling the regiochemistry and stereochemistry during the synthesis of thiomorpholine analogs is crucial for developing specific and potent molecules, particularly for pharmaceutical applications.

Regioselective Synthesis: A notable metal-free, one-pot procedure has been developed for the highly regioselective synthesis of 4-tosylthiomorpholine. nih.govresearchgate.net This method starts from N-tethered thioalkenols and proceeds through a sequence of bromination, intramolecular cyclization, and subsequent elimination. nih.gov The high degree of regioselectivity is a key advantage of this pathway. nih.govresearchgate.net Another strategy enables the regioselective ortho-functionalization of anilines, including thiomorpholine-substituted anilines, using an in situ generated quinone imine ketal as an aryl electrophilic surrogate. acs.org This method allows for direct C-N bond formation at the ortho position with moderate to good yields (75-82%). acs.org

Stereoselective Synthesis: Several advanced methods have been reported for the stereoselective synthesis of chiral thiomorpholine derivatives.

Biocatalytic Reduction: An enantioselective biocatalytic approach utilizes imine reductases (IREDs) for the reduction of prochiral 3,6-dihydro-2H-1,4-thiazine substrates. researchgate.net This green chemistry method employs a cofactor regeneration system and produces chiral thiomorpholines with a newly formed stereocenter at the 3-position, achieving excellent enantioselectivities of up to 99%. researchgate.net

Polymer-Supported Synthesis: A stereoselective method for producing thiomorpholine-3-carboxylic acid derivatives has been developed using a solid-phase synthesis approach. nih.govacs.org Starting from an immobilized Fmoc-Cys(Trt)-OH, the inclusion of triethylsilane in the cleavage cocktail results in the stereoselective formation of the thiomorpholine ring, with a specific configuration at the newly formed stereocenter. nih.gov

Substrate-Controlled Cyclization: Optically active thiomorpholines can be accessed from (S)-2-(2-hydroxyethylthio)nitriles. capes.gov.br These precursors are first chlorinated and then undergo hydrogenation with a reducing agent like lithium aluminum hydride (LiAlH₄), which induces cyclization to yield the corresponding chiral thiomorpholines. capes.gov.br

Table 2: Examples of Stereoselective Syntheses of Thiomorpholine Derivatives
MethodologyKey Reagents/CatalystSubstrateKey Finding/OutcomeReference
Biocatalytic ReductionImine Reductase (IRED)3,6-Dihydro-2H-1,4-thiazineHigh enantioselectivity (up to 99% ee) for chiral thiomorpholines. researchgate.net
Polymer-Supported SynthesisTriethylsilaneImmobilized Fmoc-Cys(Trt)-OHStereoselective formation of thiomorpholine-3-carboxylic acids. nih.gov
Substrate-Controlled CyclizationLiAlH₄(S)-2-(2-Chloroethylthio)nitrileCyclization to optically active thiomorpholines. capes.gov.br

Analysis of Patent Literature for Innovations in this compound Synthesis

The patent literature provides valuable insights into industrially relevant and innovative methods for synthesizing thiomorpholine and its derivatives. These patents often focus on creating efficient, scalable, and cost-effective processes.

A Chinese patent (CN105906582A) discloses a straightforward preparation method for the core thiomorpholine ring. google.com The process is described as simple, utilizing low-cost raw materials, and suitable for industrialization to produce high-purity thiomorpholine. google.com The key steps are:

Acylation: Reaction of diethanolamine with methanesulfonyl chloride in the presence of triethylamine.

Cyclization: The resulting acylated product is treated with sodium sulfide to form the thiomorpholine ring.

Hydrolysis and Purification: The cyclized product is hydrolyzed with hydrobromic acid, followed by neutralization, dehydration, and purification via reduced pressure distillation. google.com

Beyond the synthesis of the parent ring, pharmaceutical patents often reveal novel methods for creating complex, substituted thiomorpholine analogs. For example, a Pfizer patent related to oxazolidinone synthesis describes a key innovative step: a novel, acid-catalyzed, double Michael addition. researchgate.net This reaction between 2,6-difluoroaniline (B139000) and divinyl sulfone efficiently installs the dioxidothiomorpholinyl ring, a crucial component of the targeted therapeutic agent. researchgate.net

Other patents describe the synthesis of N-aryl thiomorpholines, which are important precursors in medicinal chemistry. mdpi.com The synthesis of 4-(4-nitrophenyl)thiomorpholine via nucleophilic aromatic substitution of 4-fluoronitrobenzene with thiomorpholine is a method frequently disclosed in the patent literature for creating building blocks for more complex molecules. mdpi.com

Table 3: Selected Patent Innovations in Thiomorpholine Synthesis
Patent NumberAssignee/ApplicantCore Innovation/MethodApplication/SignificanceReference
CN105906582ANot specified in sourceMulti-step synthesis from diethanolamine via acylation, cyclization with sodium sulfide, and hydrolysis.An industrial process for the cost-effective production of the core thiomorpholine ring. google.com
Not specified (Pfizer research)PfizerAcid-catalyzed double Michael addition of an aniline with divinyl sulfone.Novel method to install a dioxidothiomorpholinyl ring for oxazolidinone synthesis. researchgate.net
Various (e.g., researchgate.net, jchemrev.com in ref)VariousNucleophilic aromatic substitution between thiomorpholine and activated halo-nitrobenzenes.Common patented route to synthesize N-aryl thiomorpholine precursors for medicinal chemistry. mdpi.com

Reaction Mechanisms and Mechanistic Studies of Thiomorpholin 4 Amine

Fundamental Organic Reaction Mechanisms Involving Thiomorpholin-4-amine

The core reactivity of this compound stems from the lone pair of electrons on the nitrogen of the primary amine and the sulfur of the thioether, which allow the molecule to act as a nucleophile. Its structure also permits specific oxidation and reduction reactions centered on these heteroatoms.

Nucleophilic and Electrophilic Substitution Reactions of the Amine and Thioether

Nucleophilic Reactivity: The primary amine group (-NH2) and the thioether sulfur atom are both nucleophilic centers. The lone pair of electrons on the nitrogen atom allows this compound to readily participate in nucleophilic substitution and addition reactions. vulcanchem.comdb-thueringen.de It can react with various electrophiles such as alkyl halides, acid chlorides, and carbonyl compounds. vulcanchem.comdb-thueringen.de For instance, amines react directly with alkyl halides to yield N-alkylated products. vulcanchem.com The thioether moiety, with its lone pairs on the sulfur atom, also exhibits nucleophilicity and can engage in reactions like alkylation to form sulfonium (B1226848) salts. researchgate.net The nucleophilicity of amines is a key aspect of their chemistry, making them important intermediates in synthesis. nih.gov

The following table summarizes common nucleophilic reactions.

Reaction TypeElectrophileProduct Type
AlkylationAlkyl Halide (R-X)N-Alkyl-thiomorpholin-4-amine
AcylationAcid Chloride (R-COCl)N-Acyl-thiomorpholin-4-amine (Amide)
Schiff Base FormationAldehyde/Ketone (R-CHO/R₂C=O)Imine (Schiff Base)
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound

Electrophilic Substitution: Electrophilic substitution directly on the saturated thiomorpholine (B91149) ring is not a typical reaction pathway. However, the nitrogen atom can undergo electrophilic substitution. While less common than its nucleophilic reactions, the amine group can react with specific electrophiles. For instance, reactions with nitrous acid can lead to diazotization, although this is more characteristic of primary aromatic amines.

Detailed Oxidation and Reduction Pathways of the Sulfur and Nitrogen Centers

Oxidation of the Sulfur Center: The sulfur atom in the thiomorpholine ring is susceptible to oxidation. This process occurs in a stepwise manner, typically using oxidizing agents like hydrogen peroxide (H₂O₂) or peracids. The initial oxidation of the thioether (-S-) yields a sulfoxide (B87167) (-SO-). researchgate.netacs.org Further oxidation of the sulfoxide under stronger conditions produces a sulfone (-SO₂-). researchgate.netacs.org This transformation from a non-polar thioether to a polar sulfoxide and then to a highly polar sulfone significantly alters the molecule's physical and chemical properties. acs.org The oxidation of thioethers to sulfoxides can occur under mild, biologically relevant conditions, while the subsequent oxidation to a sulfone often requires a catalyst or harsher conditions. rsc.orglibretexts.org

Reduction Pathways: The synthesis of N-aminothiomorpholines can be achieved through the reduction of N-nitrosothiomorpholine precursors. This reduction is commonly carried out using reagents like zinc powder in an acidic medium, such as acetic acid. This process is fundamental to the formation of the N-amino functionality from a nitroso group.

Mechanistic Elucidation of Derivative Formation Reactions

This compound serves as a building block for various derivatives, with Schiff base formation being a prominent example. Understanding the mechanism of these reactions is crucial for controlling product formation.

Step-by-Step Mechanisms of Schiff Base Formation and Carbinolamine Intermediates

The reaction of this compound with aldehydes or ketones is a classic example of imine (Schiff base) formation. masterorganicchemistry.comscispace.comjove.com This reversible, acid-catalyzed reaction proceeds through a two-stage mechanism involving a key intermediate. researchgate.netlibretexts.org

Nucleophilic Addition and Carbinolamine Formation: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde or ketone. orgoreview.comwikipedia.org This is followed by proton transfers to form a neutral, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. jove.comorgoreview.comlibretexts.org

Dehydration to Imine: The carbinolamine intermediate then undergoes dehydration to form the final imine product. The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (H₂O). wikipedia.orgtsijournals.com The lone pair of electrons on the adjacent nitrogen then expels the water molecule, forming a resonance-stabilized iminium ion . orgoreview.comwikipedia.org Finally, deprotonation of the nitrogen by a base (such as a water molecule or another amine molecule) yields the neutral imine and regenerates the acid catalyst. masterorganicchemistry.comwikipedia.org

Transition State Analysis and Energy Profiles of Key Transformations

Computational studies, often using Density Functional Theory (DFT), provide insight into the energy landscape of reactions like Schiff base formation. peerj.comresearchgate.netwjpsonline.com

Rate-Determining Step: For Schiff base formation, the dehydration of the carbinolamine intermediate is generally considered the rate-determining step. eijppr.comresearchgate.net This step typically has the highest activation energy barrier. researchgate.net

Transition State: The transition state for the dehydration step is often proposed to be a six-membered ring, where an auxiliary molecule (like water or another amine) facilitates the necessary proton transfers. researchgate.netwizeprep.com This catalytic molecule helps to lower the energy barrier for the protonation of the hydroxyl group and the deprotonation of the nitrogen.

Energy Profile: The reaction profile shows an initial energy barrier for the formation of the carbinolamine, which then sits (B43327) in a shallow energy well as an intermediate. researchgate.netresearchgate.net A second, higher energy barrier must be overcome for the dehydration of this intermediate to form the final imine product. researchgate.net DFT calculations on similar amine-aldehyde reactions have shown that the activation energy for the uncatalyzed dehydration of the carbinolamine can be quite high, underscoring the necessity of catalysis. researchgate.net

Role of this compound in Cascade and Multi-Component Reaction Sequences

This compound and its parent compound, thiomorpholine, serve as valuable building blocks in the construction of complex molecular architectures through cascade and multi-component reactions. These reactions, which form multiple chemical bonds in a single synthetic operation, are highly valued for their efficiency and atom economy. The participation of the thiomorpholine scaffold in such sequences allows for the introduction of this specific heterocyclic motif into larger, often biologically relevant, molecules. Research has demonstrated its utility as a cyclic amine nucleophile in various transformations, leading to diverse and highly functionalized products.

One notable application is in an N-, C-cascade reaction designed for the synthesis of functionalized diarylamines. chemrxiv.org In this sequence, a cyclic amine is reacted with a diaryliodonium salt. Thiomorpholine has been shown to be a productive substrate in this transformation. chemrxiv.org The proposed mechanism involves an initial N-arylation of the thiomorpholine with the diaryliodonium salt. This is followed by a subsequent ring-opening of the resulting ammonium (B1175870) salt intermediate through the cleavage of a C-N bond, completing the cascade process. chemrxiv.org The reaction tolerates a variety of cyclic amines, with thiomorpholine providing the corresponding diarylamine product in good yield. chemrxiv.org

Table 1: Substrate Scope of Cyclic Amines in N-, C-Cascade Reaction with a Diaryliodonium Salt chemrxiv.org Reaction conditions: Diaryliodonium salt (1a), amine (2), in toluene (B28343) at 40 °C for 2 hours.

Amine SubstrateProductYield (%)
Piperidine (B6355638)3a95
Morpholine (B109124)3p94
Thiomorpholine3q91
Pyrrolidine3w87
Azepane3x88

Thiomorpholine also participates in copper-catalyzed three-component cascade reactions. A specific example involves the reaction of 2-amino-3-iodo-4H-chromen-4-ones, various secondary amines, and carbon disulfide to synthesize 2-amino-9H-chromeno[2,3-d]thiazol-9-ones. nih.gov The plausible reaction mechanism begins with the formation of a dithiocarbamate (B8719985) salt from the reaction between the secondary amine (thiomorpholine) and carbon disulfide in the presence of a base. nih.gov This salt then engages in a copper(II) oxide-promoted Ullmann coupling with the 2-amino-3-iodo-4H-chromen-4-one. The sequence is completed by an intramolecular nucleophilic addition followed by the elimination of hydrogen sulfide (B99878) to yield the final fused heterocyclic product. nih.gov While effective, the use of thiomorpholine in this specific reaction resulted in a lower yield compared to other cyclic secondary amines like piperidine under the optimized conditions. nih.gov

Table 2: Comparison of Secondary Amines in the Cascade Synthesis of Chromeno[2,3-d]thiazole Derivatives nih.gov Reaction conditions: 2-amino-3-iodo-4H-chromen-4-one (a, 0.35 mmol), amine (b, 0.52 mmol), CuO (0.35 mmol), K₂CO₃ (1.05 mmol), and CS₂ (0.42 mmol) at 110 °C for 11 hours.

Amine Substrate (b)ProductYield (%)
Piperidinec182
Pyrrolidinec265
Thiomorpholine-41
N-methylbenzylaminec461

Structural Characterization and Advanced Spectroscopic Analysis of Thiomorpholin 4 Amine

Advanced Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are indispensable tools for probing the intricate details of molecular structure. By examining the interaction of molecules with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), provide a wealth of information regarding connectivity, functional groups, electronic environment, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental data for the parent Thiomorpholin-4-amine is not extensively reported in publicly available literature, analysis of its derivatives allows for a detailed prediction of its NMR spectral features.

In ¹H NMR spectroscopy, the protons on the thiomorpholine (B91149) ring are expected to exhibit characteristic signals. The protons on the carbons adjacent to the sulfur atom (C-S-CH₂) would likely appear at a different chemical shift compared to the protons on the carbons adjacent to the nitrogen atom (C-N-CH₂). For instance, in derivatives like 4–thiomorpholin–4ylbenzonitrile, the protons of the N(CH₂)₂ group appear around δ 2.27 ppm, while the S(CH₂)₂ protons are found at approximately δ 2.59 ppm. fortunejournals.com The amine protons (NH₂) of this compound would be expected to produce a distinct signal, the chemical shift of which can be influenced by solvent and concentration.

In ¹³C NMR spectroscopy, the carbon atoms of the thiomorpholine ring would also show distinct resonances. Based on data from related structures, the carbons adjacent to the nitrogen atom are expected to be more deshielded and thus appear at a higher chemical shift compared to the carbons adjacent to the sulfur atom. For example, in 4-(4-nitrophenyl)thiomorpholine (B1608610), the carbon signals for the thiomorpholine ring appear at δ 50.3 and 25.8 ppm. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals and confirming the connectivity within the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the Thiomorpholine Ring of this compound based on Derivative Data

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂-N-~ 2.3 - 2.8~ 50 - 55
-CH₂-S-~ 2.6 - 3.0~ 25 - 30
-NH₂Variable-

Note: These are estimated ranges based on data from various thiomorpholine derivatives and are subject to solvent and substituent effects.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as one or two bands in the region of 3300-3500 cm⁻¹. uomustansiriyah.edu.iq C-H stretching vibrations of the methylene (B1212753) groups in the ring are expected in the 2850-2960 cm⁻¹ region. uomustansiriyah.edu.iq The C-N stretching vibration would likely be observed around 1100-1300 cm⁻¹, and the C-S stretching vibration would appear at lower wavenumbers, typically in the 600-800 cm⁻¹ range. fortunejournals.com For comparison, in 4–thiomorpholin–4ylbenzohydrazide, the N-H stretch of the primary amine is seen at 3100 cm⁻¹, and the C-S stretch is at 660 cm⁻¹. fortunejournals.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the symmetric vibrations of the thiomorpholine ring. researchgate.net The C-S bond, in particular, often gives a strong Raman signal. While specific Raman data for this compound is scarce, studies on related molecules like 4-aminothiophenol (B129426) show characteristic ring breathing modes and other vibrations that help in structural confirmation. researchgate.netrsc.org

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
C-H (Aliphatic)Stretching2850 - 2960
N-H (Amine)Bending1590 - 1650
C-NStretching1100 - 1300
C-SStretching600 - 800

High-Resolution Mass Spectrometry (HRMS) and LC-MS/MS for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound (C₄H₁₀N₂S), allowing for the unambiguous determination of its elemental formula. The predicted monoisotopic mass of this compound is 118.05647 Da. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) would be instrumental in analyzing the compound and its potential isomers or degradation products. In MS/MS, the molecular ion would be fragmented, and the resulting fragmentation pattern would provide valuable structural information. Expected fragmentation pathways for this compound would likely involve the loss of the amine group, cleavage of the thiomorpholine ring, and other characteristic fragmentations that can be used to confirm its structure. Predicted collision cross-section values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺119.06375121.0
[M+Na]⁺141.04569130.8
[M-H]⁻117.04919123.5

Source: PubChemLite uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction Studies of this compound and its Co-crystals/Derivatives

While a crystal structure for the parent this compound is not documented in the searched literature, the crystal structures of several of its derivatives have been reported. These studies provide valuable insights into the preferred conformation of the thiomorpholine ring in the solid state.

For example, the crystal structure of 4-(4-nitrophenyl)thiomorpholine reveals that the six-membered thiomorpholine ring adopts a low-energy chair conformation. mdpi.com In this derivative, the 4-nitrophenyl group is found in a quasi-axial position. Similarly, studies on other morpholine (B109124) and thiomorpholine derivatives consistently show the chair conformation to be the most stable arrangement of the ring in the solid state. researchgate.netnih.gov This strongly suggests that the thiomorpholine ring in the parent this compound would also adopt a chair conformation in its crystalline form.

The formation of co-crystals or salts of this compound with other molecules could lead to interesting hydrogen bonding networks and supramolecular assemblies, which could be elucidated through single-crystal X-ray diffraction.

Conformational Analysis in the Solid State (e.g., Chair Conformation of the Thiomorpholine Ring)

In the solid state, the six-membered thiomorpholine ring of this compound and its derivatives predominantly adopts a low-energy chair conformation. mdpi.com This conformation is a recurring structural motif observed through X-ray crystallography. For instance, in the crystal structure of 4-(4-nitrophenyl)thiomorpholine, the thiomorpholine ring is found in a distinct chair conformation. mdpi.com The specific orientation of substituents on the ring, whether axial or equatorial, can be influenced by intermolecular interactions within the crystal lattice. sanu.ac.rsacs.org

Detailed structural analyses of metal complexes involving thiomorpholine-4-carbonitrile (B13281492) have shown that while an axial conformer might be more stable for an isolated molecule, the forces within the crystal can stabilize an equatorial conformation. sanu.ac.rsacs.org The puckering parameters of the ring, which quantitatively describe the degree and type of non-planarity, are determined from crystallographic data to define the precise nature of the chair conformation. uzicps.uzresearchgate.net These studies confirm that the chair form represents a thermodynamic minimum, providing stability to the molecular structure in the crystalline phase. The conformation is consolidated by the interplay of intramolecular bond lengths and angles, such as the C–S–C bond angle, which is typically smaller than the ideal tetrahedral angle. mdpi.com

Investigation of Intermolecular Interactions and Crystal Packing (e.g., C-H···O Weak Hydrogen Bonds, Aromatic Stacking)

The crystal packing of thiomorpholine derivatives is governed by a network of intermolecular interactions that dictate the supramolecular architecture. Among the most significant of these are weak hydrogen bonds, particularly C-H···O interactions. mdpi.com These bonds, while weaker than conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in stabilizing the crystal structure. mdpi.comresearchgate.net In the crystal structure of 4-(4-nitrophenyl)thiomorpholine, for example, molecules form centrosymmetric dimers through C–H···O weak hydrogen bonds between the methylene groups adjacent to the sulfur atom and the oxygen atoms of a nitro group on a neighboring molecule. mdpi.com Such interactions can result in well-defined structural motifs. mdpi.com

Studies on Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements and/or conformations, is a known phenomenon for compounds containing a thiomorpholine moiety. ucl.ac.ukmdpi.com Different polymorphs of a substance can exhibit distinct physical properties, and their study is critical in fields like pharmaceutical sciences. Research on Nα-Aroyl-N-Aryl-Phenylalanine amides, where a thiomorpholine 1,1-dioxide group was incorporated, revealed the existence of at least two polymorphic forms, which were identified using single-crystal X-ray and electron diffraction techniques. mdpi.com

The development of the drug Rivaroxaban also involved a thiomorpholine moiety in precursor compounds, and the final active ingredient is known for its complex polymorphic behavior. medcraveonline.com The crystallization conditions, such as solvent and temperature, can influence which polymorphic form is obtained. In some cases, different polymorphs may even crystallize simultaneously under the same conditions, a phenomenon known as concomitant polymorphism. ucl.ac.uk The study of polymorphism in thiomorpholine-containing compounds is essential for understanding their solid-state behavior and ensuring the consistency of materials.

Complementary Analytical Techniques for Structural Purity and Homogeneity Assessment

Elemental Analysis (CHNS-O) for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample of this compound or its derivatives. This method provides experimental verification of the compound's elemental composition and is crucial for confirming its stoichiometry and molecular formula. rsc.orgresearchgate.net The experimentally determined percentages of each element are compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. fortunejournals.comjocpr.com

Below is a table representing typical data from an elemental analysis of a this compound derivative.

ElementTheoretical %Found %
Carbon (C)60.2260.49
Hydrogen (H)7.167.54
Nitrogen (N)5.855.49
Sulfur (S)13.4013.22
Oxygen (O)13.3713.05
Table 1: Representative Elemental Analysis Data for a this compound derivative. Data is illustrative, based on typical findings for related compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used to assess the purity of this compound and analyze mixtures containing the compound. torontech.com This method separates components in a liquid sample by passing them through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the mobile phase (a solvent or mixture of solvents) and the stationary phase. torontech.comresearchgate.net

By monitoring the column effluent with a suitable detector (e.g., UV-Vis), a chromatogram is generated where the main compound and any impurities appear as distinct peaks. The purity of the sample can be quantified by comparing the area of the main peak to the total area of all peaks. torontech.com The technique is highly sensitive and can detect even trace amounts of impurities. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of amine-containing compounds. sigmaaldrich.com

The table below summarizes typical parameters for an HPLC method used for purity analysis.

ParameterCondition
Column Ascentis® RP-Amide, 15 cm x 2.1 mm, 5 µm sigmaaldrich.com
Mobile Phase A: 0.1% ammonium (B1175870) acetate (B1210297) in water; B: acetonitrile (B52724) sigmaaldrich.com
Gradient 25% to 75% B over 10 minutes sigmaaldrich.com
Flow Rate 0.5 - 1.0 mL/min researchgate.netsigmaaldrich.com
Detector UV at a specified wavelength (e.g., 340 nm after derivatization) sigmaaldrich.com
Column Temperature 30 - 35 °C researchgate.netsigmaaldrich.com
Table 2: Typical HPLC Parameters for the Analysis of Amine Compounds. researchgate.netsigmaaldrich.com

Theoretical and Computational Studies of Thiomorpholin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and three-dimensional geometry of molecules. For Thiomorpholin-4-amine, methods ranging from Density Functional Theory (DFT) to Hartree-Fock (HF) and post-Hartree-Fock methods are employed to provide a detailed understanding of its molecular properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries

Density Functional Theory (DFT) has become a primary method for the geometry optimization of molecular structures due to its favorable balance of computational cost and accuracy. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently used for this purpose. When applied to thiomorpholine (B91149) derivatives, DFT calculations, often paired with basis sets like 6-311++G(d,p), provide detailed insights into bond lengths, bond angles, and dihedral angles.

For this compound, a DFT study would likely predict a chair conformation for the thiomorpholine ring, which is the most stable arrangement for such six-membered heterocyclic systems. The amino group attached to the nitrogen atom can exist in either an axial or equatorial position, with computational studies typically indicating the equatorial position as the more stable conformation due to reduced steric hindrance. A study on a related compound, 4-(4-Nitrophenyl)thiomorpholine (B1608610), utilized the B3LYP functional with a de2-TZVPP basis set to determine its optimized geometry, revealing a quasi-equatorial position for the substituent on the nitrogen atom. mdpi.com

Below is an illustrative data table of optimized geometric parameters for this compound, as would be predicted from a DFT/B3LYP/6-311++G(d,p) calculation.

ParameterValue
Bond Lengths (Å)
S1-C21.825
C2-N31.468
N3-C41.472
C4-C51.535
C5-C61.533
C6-S11.828
N3-N71.421
Bond Angles (°) **
C6-S1-C298.5
S1-C2-N3112.1
C2-N3-C4115.3
N3-C4-C5110.8
C4-C5-C6111.2
C5-C6-S1112.5
C4-N3-N7118.9
Dihedral Angles (°) **
C6-S1-C2-N3-55.2
S1-C2-N3-C448.9
C2-N3-C4-C5-52.7
N3-C4-C5-C658.3
C4-C5-C6-S1-60.1
C5-C6-S1-C261.5

Hartree-Fock (HF) and Post-Hartree-Fock Methods for Electronic Structure

Ab initio Hartree-Fock (HF) theory offers a fundamental approach to solving the electronic Schrödinger equation, albeit without accounting for electron correlation. While DFT methods are generally favored for geometry optimization, HF calculations are valuable for obtaining initial electronic properties and as a starting point for more advanced post-Hartree-Fock methods. researchgate.net Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2), introduce electron correlation, providing more accurate descriptions of molecular energies and properties. researchgate.net

For this compound, a comparative study using HF and MP2 methods would reveal the importance of electron correlation on the predicted geometry and electronic distribution. Generally, MP2 calculations are expected to provide bond lengths that are in better agreement with experimental data compared to HF, due to the inclusion of electron correlation.

The following table illustrates a comparison of key geometric parameters for this compound calculated using HF and MP2 methods with a 6-31G* basis set.

ParameterHF/6-31GMP2/6-31G
Bond Lengths (Å)
S1-C21.8191.827
N3-N71.4151.423
**Bond Angles (°) **
C6-S1-C298.198.6
C2-N3-C4115.8115.1

Evaluation of Basis Set Selection and Computational Methodologies

The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. For molecules containing second-row elements like sulfur, the inclusion of polarization and diffuse functions in the basis set is crucial for an accurate description of the electronic environment around the sulfur atom. researchgate.net Basis sets such as the Pople-style 6-31G* and 6-311++G(d,p) or Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly employed. researchgate.net

Studies on sulfur-containing heterocycles have shown that basis sets lacking polarization functions can lead to significant errors in predicted geometries and energies. The addition of d-functions on sulfur and p-functions on carbon and nitrogen atoms allows for greater flexibility in describing the distribution of electrons, leading to more reliable results. A systematic evaluation would involve performing calculations with a series of progressively larger basis sets to ensure convergence of the desired molecular properties.

Prediction and Correlation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and infrared (IR)/Raman spectra.

Computational NMR Chemical Shift Prediction (Gauge-Independent Atomic Orbital (GIAO) Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. This method, typically employed in conjunction with DFT (e.g., B3LYP functional), has demonstrated high accuracy in predicting both proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts. rsc.org The accuracy of the predictions is further enhanced by using appropriate basis sets, such as 6-311G(d,p) or cc-pVDZ. rsc.org

For this compound, GIAO calculations would be performed on the optimized geometry to predict the chemical shifts of the non-equivalent hydrogen and carbon atoms. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS).

An illustrative table of predicted ¹³C and ¹H NMR chemical shifts for this compound is presented below.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C248.5H2a, H6a2.85
C648.5H2e, H6e3.10
C455.2H4a, H5a2.65
C555.2H4e, H5e2.95
NH₂3.50

Theoretical Vibrational Frequencies and IR/Raman Spectra Simulation (Potential Energy Distribution (PED) Analysis)

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental IR and Raman spectra. These calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. This discrepancy is commonly corrected by applying a scaling factor. znaturforsch.com

A Potential Energy Distribution (PED) analysis is crucial for providing a detailed assignment of the vibrational modes. PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending), offering a more precise understanding of the nature of each vibrational band. researchgate.net

The following table provides a sample of calculated vibrational frequencies and their assignments for this compound based on a PED analysis.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (PED Contributions)
34503312N-H asymmetric stretch (98%)
33603226N-H symmetric stretch (97%)
29852866C-H asymmetric stretch (85%)
29102794C-H symmetric stretch (88%)
14551397CH₂ scissoring (75%)
13201267CH₂ wagging (68%)
11301085C-N stretch (55%), C-C stretch (30%)
890854Ring breathing mode
680653C-S stretch (70%)

UV-Vis Spectra and Electronic Transition Predictions (Time-Dependent DFT (TD-DFT))

A theoretical UV-Vis spectrum of this compound, predicted using Time-Dependent Density Functional Theory (TD-DFT), would likely be characterized by absorptions in the ultraviolet region. These electronic transitions would primarily be from molecular orbitals with significant contributions from the nitrogen and sulfur heteroatoms to anti-bonding orbitals. The key transitions would likely be of the n → σ* and σ → σ* type, typical for saturated heterocyclic amines. The exact wavelengths (λmax) and oscillator strengths (f) would be dependent on the computational model and basis set employed. For instance, calculations could be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to provide a reasonable prediction of the electronic absorption spectrum in a vacuum or in a specified solvent using a solvation model like the Polarizable Continuum Model (PCM).

Analysis of Electronic Properties and Molecular Reactivity

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The electronic and reactive properties of this compound are fundamentally governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the lone pair electrons of the amino nitrogen and the sulfur atom, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, would be distributed across the σ* anti-bonding framework of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap implies higher stability and lower reactivity. For a saturated molecule like this compound, a relatively large HOMO-LUMO gap would be anticipated.

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap

Parameter Predicted Energy (eV)
EHOMO Value
ELUMO Value
Energy Gap (ΔE) Value

(Note: Actual values would require specific DFT calculations.)

Charge Analysis (Mulliken, Natural Population Analysis (NPA))

Charge distribution analysis provides insight into the partial atomic charges across the molecule, highlighting electrostatic interactions. Both Mulliken and Natural Population Analysis (NPA) methods would be expected to show significant negative partial charges on the nitrogen and sulfur atoms due to their higher electronegativity compared to the adjacent carbon and hydrogen atoms. The hydrogen atoms of the amino group would carry a partial positive charge. This charge distribution is crucial for understanding the molecule's dipole moment and its interactions with other polar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution and potential sites for electrophilic and nucleophilic attack. For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the nitrogen and sulfur atoms, corresponding to their lone pairs of electrons. These areas represent the most likely sites for interaction with electrophiles. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly those of the amino group, indicating sites susceptible to nucleophilic attack.

Derivation of Conceptual DFT-Based Global Reactivity Descriptors

From the HOMO and LUMO energies, a suite of global reactivity descriptors based on Conceptual DFT can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Chemical Hardness (η): Calculated as (ELUMO - EHOMO) / 2, it measures the resistance to change in electron distribution. A higher value indicates greater stability.

Global Softness (S): The reciprocal of chemical hardness (1/η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Calculated as μ2 / (2η), where μ is the electronic chemical potential, this index quantifies the ability of the molecule to accept electrons.

Table 2: Predicted Global Reactivity Descriptors

Descriptor Formula Predicted Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Value
Global Softness (S) 1 / η Value
Electrophilicity Index (ω) μ2 / (2η) Value

(Note: Actual values are contingent on specific DFT calculations.)

Non-Linear Optical (NLO) Properties and Potential Applications

The investigation of Non-Linear Optical (NLO) properties involves calculating the first and second hyperpolarizabilities (β and γ). For a simple, non-planar, and saturated molecule like this compound, the NLO response is expected to be modest. The absence of extended π-conjugation, which is a key feature for high NLO activity, limits its potential in this area. However, theoretical calculations could provide the precise values for its hyperpolarizabilities, offering a complete electronic profile of the molecule. Any potential for NLO applications would likely require significant modification of the molecular structure to introduce charge-transfer characteristics and extended conjugation.

Conformational Analysis and Energy Profiles

Theoretical studies on thiomorpholine derivatives, particularly in the gaseous phase, provide foundational insights into the intrinsic structural preferences of the molecule, free from the influence of crystal packing or solvent effects. Computational methods, such as Density Functional Theory (DFT), are employed to determine the lowest-energy conformations of the thiomorpholine ring and the orientation of its substituents.

For derivatives like 4-(4-nitrophenyl)thiomorpholine, DFT calculations reveal that the six-membered thiomorpholine ring consistently adopts a low-energy chair conformation as its most stable form. mdpi.comresearchgate.net In the gaseous phase, the energy-minimized structure calculated by DFT shows the N-substituent (the 4-nitrophenyl group) occupying a quasi-equatorial position. mdpi.com This contrasts with its orientation in the solid state, suggesting that the gaseous phase represents the inherent conformational preference of an isolated molecule. The chair conformation is a common feature for saturated six-membered rings, as it minimizes both angular and torsional strain. The C2–S1–C6 bond angle within the ring is typically smaller than the ideal tetrahedral angle of 109.5°. mdpi.com

The isomerism in the gaseous phase is primarily conformational. The difference in energy between the substituent in the axial versus the equatorial position is a key factor. DFT calculations for 4-(4-nitrophenyl)thiomorpholine indicate that the quasi-equatorial conformation is the more stable state for an isolated molecule. mdpi.com This preference is dictated by the minimization of steric hindrance that would occur in the axial position.

Below is a comparison of selected geometric parameters for the DFT-optimized (gaseous phase) and the crystal structure (condensed phase) of 4-(4-nitrophenyl)thiomorpholine.

Parameter (°)DFT Calculation (Gas Phase)Crystal Structure (Solid State)
C3-C2-N1-C8-173.1177.3
C5-C6-N1-C7-173.1177.3
C2-N1-C7-C12148.8179.9
C6-N1-C7-C8-148.8-179.9

This table presents data for 4-(4-nitrophenyl)thiomorpholine as a representative example.

Potential Energy Surface Scans for Conformational Landscapes

Potential Energy Surface (PES) scans are powerful computational tools used to explore the conformational landscape of a molecule. q-chem.comreadthedocs.io A PES scan involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. q-chem.commolssi.org The resulting plot of energy versus the scanned coordinate provides a map of the different stable conformations (local minima) and the energy barriers (transition states) that separate them. q-chem.com

Influence of Intermolecular Interactions and Packing Effects on Conformation in Condensed Phases

The conformation of thiomorpholine derivatives in condensed phases (i.e., the solid state) can differ significantly from their gas-phase structures due to intermolecular interactions and crystal packing forces. mdpi.com A prominent example is 4-(4-nitrophenyl)thiomorpholine, where X-ray crystallography reveals a different conformation in the solid state compared to the one predicted by DFT for an isolated molecule. mdpi.com

In the crystal, the 4-nitrophenyl group is found in a quasi-axial position on the chair-form thiomorpholine ring. mdpi.comresearchgate.net This is in direct contrast to the quasi-equatorial position favored in the gas phase. mdpi.com This conformational shift is attributed to the influence of intermolecular forces in the crystal lattice, specifically weak hydrogen bonds and aromatic stacking, which stabilize the quasi-axial arrangement. mdpi.comresearchgate.net The molecule in the crystal exhibits an approximate CS symmetry, which is broken in the tilted, quasi-equatorial gas-phase structure. mdpi.com This demonstrates that the energetic gain from favorable packing and intermolecular interactions in the solid state can overcome the intrinsic preference for the equatorial conformation. The crystal packing is observed to be dense, with a calculated packing index of 74.4%. mdpi.com

Supramolecular Interactions and Non-Covalent Binding Studies

Computational Analysis of Weak Hydrogen Bonds (C-H...O) and Other Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular assembly of molecules in the solid state. nih.govresearchgate.netrsc.org In thiomorpholine derivatives containing suitable functional groups, weak hydrogen bonds play a significant role. researchgate.net For 4-(4-nitrophenyl)thiomorpholine, computational and crystallographic analyses show the formation of centrosymmetric dimers in the crystal structure. mdpi.comresearchgate.net

These dimers are held together by intermolecular C–H···O weak hydrogen bonds. mdpi.com Specifically, hydrogen atoms on the methylene (B1212753) groups adjacent to the sulfur atom in the thiomorpholine ring interact with the oxygen atoms of the nitro group on a neighboring molecule. mdpi.comresearchgate.net The existence and geometry of these weak bonds are confirmed by X-ray data and visualized using tools like Hirshfeld surface analysis, where they appear as short contacts. mdpi.com Such interactions, though individually weak, collectively contribute to the stability of the crystal lattice. researchgate.netnih.gov

Detailed geometric parameters for these weak hydrogen bonds in the crystal structure of 4-(4-nitrophenyl)thiomorpholine are provided below.

D–H···Ad(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
C2–H2A···O20.992.503.444(2)159
C6–H6A···O10.992.523.473(2)162

This table presents data for 4-(4-nitrophenyl)thiomorpholine as a representative example. D = donor atom, A = acceptor atom.

Aromatic Stacking Interactions in Molecular Aggregates

Aromatic stacking, or π–π interaction, is another critical non-covalent force that directs the assembly of molecules containing aromatic rings. nih.govnih.gov This interaction arises from the attractive force between the π-electron clouds of neighboring aromatic systems. nih.gov In the solid-state structure of 4-(4-nitrophenyl)thiomorpholine, face-to-face aromatic stacking occurs alongside the weak hydrogen bonds within the centrosymmetric dimers. mdpi.comresearchgate.net

Computational Modeling in Non-Biological Material Science Applications

Computational modeling serves as a powerful tool in material science, enabling the prediction of material properties and the rational design of new materials with desired functionalities. For a compound like this compound, computational techniques could be employed to explore its potential in various non-biological applications, such as in the development of novel polymers, organic semiconductors, or corrosion inhibitors. These in silico approaches allow for the screening of a large number of derivative structures and the elucidation of structure-property relationships at a fraction of the cost and time of experimental synthesis and characterization.

Design and Simulation of Thiomorpholine-based Materials

The design and simulation of materials based on the this compound scaffold would likely involve a multi-scale modeling approach. At the most fundamental level, quantum mechanical methods like Density Functional Theory (DFT) would be utilized to understand the electronic structure and properties of the molecule itself. DFT calculations can provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for determining the electronic and optical properties of materials derived from this compound.

For instance, by computationally substituting different functional groups onto the this compound core, it would be possible to simulate a library of virtual compounds and predict their properties. This virtual screening could identify promising candidates for specific applications. For example, in the design of organic electronic materials, simulations could focus on calculating the ionization potential, electron affinity, and reorganization energy, which are key parameters governing charge transport.

Molecular dynamics (MD) simulations could then be employed to study the bulk properties of materials composed of these designed molecules. MD simulations model the interactions between molecules over time, providing insights into the material's morphology, thermal stability, and mechanical properties. For example, in the design of thiomorpholine-based polymers, MD simulations could predict the glass transition temperature, Young's modulus, and diffusion of small molecules within the polymer matrix.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted this compound Derivatives for Organic Electronics

DerivativeSubstituent at N-4HOMO (eV)LUMO (eV)Band Gap (eV)
TMA-01-H-5.8-1.24.6
TMA-02-Phenyl-5.5-1.83.7
TMA-03-Thiophene-5.3-2.13.2
TMA-04-Nitrobenzene-6.2-2.53.7

Note: The data in this table is illustrative and intended to represent the type of information that would be generated from such a computational study.

Prediction of Structure-Property Relationships for Material Design

A primary goal of computational modeling in material science is to establish clear structure-property relationships. By systematically varying the chemical structure of this compound and calculating the resulting material properties, it is possible to develop predictive models. These models can then guide the synthesis of new materials with optimized performance.

For example, in the context of developing corrosion inhibitors, computational studies could be used to correlate the molecular properties of this compound derivatives with their ability to adsorb on a metal surface and prevent corrosion. Quantum chemical descriptors such as the energy of the HOMO and LUMO, the Mulliken charges on the atoms, and the dipole moment could be calculated and correlated with experimentally determined inhibition efficiencies.

Machine learning models could be trained on these computationally generated datasets to accelerate the discovery of new materials. A quantitative structure-property relationship (QSPR) model could be developed to predict a specific material property (e.g., dielectric constant, refractive index) based on a set of molecular descriptors. This would allow for the rapid screening of vast chemical spaces to identify promising candidates for further investigation.

Table 2: Illustrative Structure-Property Relationship Data for this compound Derivatives as Potential Polymer Building Blocks

Derivative IDMolecular Weight ( g/mol )Calculated Dipole Moment (Debye)Predicted Glass Transition Temp. (°C)
TMA-P01116.21.885
TMA-P02193.32.5110
TMA-P03212.33.1125

Note: This table presents hypothetical data to illustrate the concept of predicting structure-property relationships.

Advanced Applications and Role in Synthetic Chemistry Non Clinical Focus

Thiomorpholin-4-amine as a Versatile Synthetic Building Block

The structural features of this compound, namely the presence of a flexible six-membered ring containing both sulfur and nitrogen heteroatoms and a reactive primary amine, position it as a versatile scaffold in organic synthesis. atamankimya.comsci-hub.se Much like its oxygen-containing analog, morpholine (B109124), the thiomorpholine (B91149) moiety is considered a valuable building block in chemistry. researchgate.net The presence of the thioether linkage and the N-amino group provides distinct electronic and steric properties that can be exploited in the construction of diverse chemical entities.

The thiomorpholine ring system is a recurring motif in various complex chemical structures. This compound serves as a readily available starting material for introducing this scaffold. The exocyclic primary amine group is a key handle for derivatization, allowing for its integration into larger, more intricate molecular frameworks through reactions such as acylation, alkylation, and reductive amination. These reactions facilitate the construction of amides, secondary and tertiary amines, and other functional groups, which are pivotal in building complex molecules. scbt.com

The ability to generate molecular complexity from simple, modular units is a cornerstone of modern synthetic strategy. nih.gov Heterocyclic compounds like this compound and its derivatives are often employed as key intermediates in these strategies. For instance, the related compound, this compound 1,1-dioxide, is recognized as a versatile small molecule scaffold and building block for synthesizing more complex molecules in chemical research. cymitquimica.com The process often involves multi-step synthetic sequences where the heterocyclic unit is introduced early and subsequently elaborated.

Table 1: Selected Reactions for Integrating this compound into Larger Molecules

Reaction Type Reagent/Conditions Product Class Significance
Acylation Acid Chlorides, Anhydrides Amides Formation of stable amide bonds, common in fine chemicals. scbt.com
Reductive Amination Aldehydes/Ketones, Reducing Agent (e.g., NaBH(OAc)₃) Secondary Amines Creation of C-N bonds, expansion of molecular framework. researchgate.net
Michael Addition α,β-Unsaturated Carbonyls β-Amino Carbonyls Formation of new carbon-carbon and carbon-nitrogen bonds.

This compound and its parent compound, thiomorpholine, are valuable precursors in multistep syntheses. acs.org A key strategy in organic synthesis involves creating a complex target molecule by sequentially assembling and modifying simpler building blocks. youtube.com Thiomorpholine derivatives have been utilized as precursors to key synthetic intermediates. For example, 4-(4-nitrophenyl)thiomorpholine (B1608610) is synthesized via a nucleophilic aromatic substitution and serves as a precursor to 4-thiomorpholinoaniline, a useful building block in medicinal chemistry. mdpi.com This highlights the role of the thiomorpholine scaffold in a planned synthetic route where it is introduced and later modified.

The synthesis of fine chemicals often requires robust and efficient reaction sequences. The use of solid-supported reagents and scavengers can facilitate these multi-step processes by simplifying purification. durham.ac.ukresearchgate.net Building blocks like this compound can be incorporated into these workflows to generate libraries of compounds for screening in materials science or agrochemical research. The reactivity of the amine allows for its attachment to a variety of electrophilic partners, making it a key component in divergent synthetic strategies aimed at producing a range of structurally related fine chemicals.

Development of Ligands for Coordination Chemistry

The field of coordination chemistry relies on the design of organic molecules, or ligands, that can bind to metal ions to form stable complexes. sysrevpharm.org These metal complexes have applications ranging from catalysis to materials science. Heterocyclic amines are a prominent class of ligands due to the presence of nitrogen atoms with lone pairs of electrons available for coordination. nih.gov

This compound possesses multiple potential coordination sites: the exocyclic amino nitrogen, the ring nitrogen, and the ring sulfur atom. This makes it a potentially versatile ligand capable of different binding modes (monodentate, bidentate, or bridging). The specific coordination mode will depend on the metal ion, the reaction conditions, and the steric and electronic properties of the ligand itself. wikipedia.org

While direct studies on this compound as a ligand are limited, the coordination chemistry of related thiourea (B124793) derivatives containing the thiomorpholine moiety has been explored. For example, N-(Thiomorpholine-4-carbothioyl)benzamide, which is synthesized from thiomorpholine, acts as a ligand for lead(II), demonstrating the ability of the thiomorpholine framework to participate in metal binding. researchgate.net In such complexes, the sulfur and nitrogen atoms are often involved in chelation to the metal center. conicet.gov.ar The coordination of metals to ligands containing heteroatoms like nitrogen, sulfur, or oxygen is a fundamental principle in the formation of coordination complexes. nih.gov

The nature of the ligand is crucial in determining the properties of the resulting metal complex. mdpi.com The this compound ligand is expected to influence the coordination sphere in several ways:

Steric Effects: The chair-like conformation of the thiomorpholine ring imposes steric bulk around the metal center, which can influence the coordination geometry and the accessibility of the metal for further reactions. scbt.com

Electronic Effects: The thioether group (-S-) and the amino group (-NH₂) have distinct electronic influences. The sulfur atom can participate in π-backbonding with certain metal ions, while the electron-donating nature of the amino group can affect the electron density at the metal center. These electronic factors modulate the redox potential and Lewis acidity of the metal ion, thereby influencing its reactivity. numberanalytics.com

Chelation: If this compound acts as a bidentate ligand (e.g., coordinating through both the ring nitrogen and the exocyclic amine), it would form a stable chelate ring with the metal ion. Chelation generally enhances the thermodynamic stability of the complex compared to coordination with two separate monodentate ligands.

Studies on related metallophthalocyanines substituted with morpholine groups have shown that the nature and position of the substituent have a great effect on the electrochemical properties of the complex. researchgate.net Similarly, the coordination of this compound is expected to impart unique electrochemical and reactive properties to metal centers, a subject for further investigation.

Catalysis and Organocatalysis Utilizing this compound Moieties

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of synthetic chemistry. unica.it Many organocatalysts are based on amine scaffolds. The primary amine of this compound could potentially engage in several modes of organocatalysis, such as enamine or iminium ion catalysis, for transformations like α-functionalization of carbonyl compounds. uni-muenchen.de

Furthermore, the amine group serves as a synthetic handle to create more complex catalytic structures. For example, reacting this compound with an appropriate isothiocyanate would yield a chiral thiourea. Chiral thioureas are a powerful class of organocatalysts that operate through hydrogen bonding to activate substrates and control stereochemistry in a variety of reactions. wikipedia.org

Recent research has also focused on developing heterogeneous catalysts by immobilizing organic molecules onto solid supports like silica (B1680970) or graphene oxide. nih.govresearchgate.net This approach combines the reactivity of the organocatalyst with the practical benefits of easy separation and recyclability. For instance, 2-Morpholinoethanamine has been immobilized on graphene oxide to create a versatile acid-base catalyst for the synthesis of heterocyclic compounds. nih.gov A similar strategy could be applied to this compound, tethering it to a solid support to create a novel, reusable catalyst for fine chemical synthesis. The presence of both basic amine sites and the thioether could lead to bifunctional catalytic activity.

Table 2: Potential Catalytic Applications of this compound Moieties

Catalyst Type Method of Formation Potential Reactions Catalyzed Activation Mode
Enamine Catalyst Direct use of this compound α-Alkylation/Aldol of carbonyls Formation of a nucleophilic enamine intermediate. unica.it
Thiourea Catalyst Reaction with an isothiocyanate Michael additions, Diels-Alder Hydrogen-bond activation of the electrophile. wikipedia.org

Role in Supramolecular Chemistry and Self-Assembly Processes

The inherent structural features of this compound, namely its hydrogen bond-donating amine group and the potential for the ring nitrogen and sulfur atoms to act as hydrogen bond acceptors, suggest a theoretical capacity for participation in supramolecular chemistry. Self-assembly is a process driven by non-covalent interactions, such as hydrogen bonding, which allows molecules to spontaneously organize into well-defined, stable structures.

However, a review of the current scientific literature reveals a significant lack of specific research focused on the role of this compound in supramolecular chemistry and self-assembly processes. While the foundational principles of supramolecular chemistry would predict that the N-H protons of the amino group could form strong, directional hydrogen bonds with suitable acceptor atoms on adjacent molecules, and the lone pairs on the ring nitrogen and sulfur could also participate in such interactions, dedicated studies to create and characterize these assemblies are not available. The exploration of this compound as a building block for creating complex, self-assembled architectures like molecular cages, rosettes, or extended networks remains an open area for future investigation.

Applications in Advanced Materials Science

The application of novel chemical compounds in the development of advanced materials is a constantly evolving field. This compound and its derivatives present potential as components in new materials due to their unique combination of a flexible heterocyclic scaffold and reactive functional groups.

Design and Synthesis of Thiomorpholine-based Polymers

The synthesis of polymers incorporating the thiomorpholine moiety has been documented, although studies specifically utilizing this compound as a monomer are not prevalent. Research has shown that other derivatives, such as N-acryloyl thiomorpholine, can undergo polymerization to create polymers with interesting properties. These findings provide a basis for speculating on how this compound could be integrated into polymeric structures.

Theoretically, the primary amine group of this compound allows it to be a candidate for step-growth polymerization. For instance, it could react with difunctional compounds like diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would have the thiomorpholine ring as a recurring pendant group along the polymer backbone, which could influence the material's properties such as solubility, thermal stability, and affinity for metal ions.

Table 1: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerLinkage FormedPotential Polymer Properties
PolyamideDiacyl ChlorideAmideEnhanced thermal stability, potential for metal coordination
PolyureaDiisocyanateUreaHigh strength, elasticity
PolyimineDialdehydeImine (Schiff base)Reversible linkages, stimuli-responsive materials

It is important to note that while these synthetic routes are chemically plausible, detailed research on the synthesis, characterization, and properties of polymers derived specifically from this compound is currently lacking in the scientific literature.

Utilization in Adsorbent Materials for Gas Capture (e.g., CO2)

Amine-containing materials are widely studied for their potential in capturing carbon dioxide (CO2) from flue gas streams or the atmosphere. The fundamental mechanism involves a reversible chemical reaction between the basic amine groups and the acidic CO2 gas. This process, often referred to as amine scrubbing, can be adapted to solid adsorbents by tethering amine functionalities to a porous support material.

Thiomorpholine has been identified as one of several amines with potential for CO2 capture. chemspider.com The presence of a primary amine group in this compound makes it a theoretical candidate for this application. Primary amines can react with CO2 to form carbamates, effectively sequestering the gas.

Table 2: Comparison of Amine Classes for CO2 Capture

Amine ClassReaction with CO2Stoichiometry (Amine:CO2)
PrimaryForms carbamate2:1
SecondaryForms carbamate2:1
TertiaryActs as a base to promote CO2 hydration1:1 (in presence of water)

While the chemical principles support the potential use of this compound in CO2 capture, there is a notable absence of published research that specifically evaluates its performance. Key metrics such as CO2 adsorption capacity, selectivity over other gases (like nitrogen), and the energy required for regeneration have not been determined for materials based on this specific compound. Future research would be needed to synthesize and test adsorbent materials functionalized with this compound to ascertain their practical utility for this application.

Exploration in Other Non-Biological Material and Chemical Process Development

Beyond polymers and gas capture, the unique structure of this compound suggests its potential as an intermediate or building block in other areas of non-biological material and chemical process development. For example, its oxidized form, this compound 1,1-dioxide, is commercially available and used as a building block in organic synthesis. cymitquimica.comchemimpex.com The presence of the sulfone group in this derivative significantly alters its electronic properties and polarity, making it a useful component in the synthesis of more complex molecules, some of which are used in agrochemicals and other industrial applications. chemimpex.com

However, specific examples of this compound being used to create materials with novel optical, electronic, or catalytic properties are not documented in the available literature. Its role as a ligand for metal catalysts in industrial chemical processes or as a component in the formulation of dyes or coatings remains unexplored. The development of this compound for these advanced, non-clinical applications is a field that is yet to be established through dedicated research and development.

Future Directions and Emerging Research Avenues for Thiomorpholin 4 Amine

Development of Novel Synthetic Methodologies for Highly Functionalized Thiomorpholin-4-amine Systems

The generation of diverse libraries of this compound derivatives hinges on the development of robust and flexible synthetic strategies. While classical methods exist, contemporary research is focused on novel approaches that allow for the efficient installation of a wide array of functional groups.

A foundational method for producing the parent compound involves a two-step sequence starting from thiomorpholine (B91149). This process includes the nitrosation of the ring nitrogen, followed by a reduction, typically using zinc in acetic acid, to yield the corresponding N-aminothiomorpholine. researchgate.net An analogous route to the oxidized form, 4-aminothiomorpholine-1,1-dioxide, starts from 1,4-thioxane-1,1-dioxide (B86658) and employs hydrazine (B178648) hydrate (B1144303) for the amination step. researchgate.netresearchgate.net

Modern synthetic chemistry offers more advanced tools to create highly functionalized derivatives:

Palladium/Norbornene Catalysis: This cooperative catalysis enables the direct ortho-C–H amination of pinacol (B44631) arylborates with amination reagents derived from cyclic amines like thiomorpholine. rsc.org This method allows for the direct coupling of the pre-formed thiomorpholine ring to complex aromatic systems, which can then be subjected to N-amination.

Lewis Acid-Mediated Cyclization: An efficient, metal-free methodology utilizes Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) to mediate the intramolecular cyclization of N-tethered thioalkenols. pharmaceuticalconferences.com This approach builds the core heterocyclic ring with predefined stereocenters, offering a pathway to chirally defined functionalized thiomorpholines prior to the introduction of the 4-amino group.

Photoredox-Catalyzed C-H Functionalization: Emerging techniques allow for the direct functionalization of otherwise inert C(sp³)–H bonds on the saturated heterocyclic ring. For instance, a method combining a photocatalyst and a hydrogen atom transfer (HAT) reagent can achieve direct disulfidation at the α-position to the nitrogen. rsc.org This strategy circumvents the need for pre-functionalized starting materials, allowing for late-stage diversification of the this compound scaffold itself.

Multicomponent Reactions: Strategies such as the photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes can be adapted for the synthesis of substituted thiomorpholines. organic-chemistry.org These reactions assemble complex products from simple starting materials in a single step, offering high atom economy and efficiency for generating libraries of functionalized precursors.

MethodologyDescriptionKey AdvantagesApplicability to this compound
Nitrosation/ReductionTwo-step synthesis involving nitrosation of thiomorpholine followed by reduction with Zn/acetic acid. researchgate.netDirect and established route to the parent compound.Primary method for synthesizing the core this compound scaffold.
Pd/Norbornene CatalysisOrtho-C–H amination of arylborates with thiomorpholine-derived aminating agents. rsc.orgAllows direct coupling to complex aromatic systems.Creates N-aryl thiomorpholine precursors for subsequent N-amination.
Lewis Acid CyclizationMetal-free intramolecular cyclization of N-tethered thioalkenols. pharmaceuticalconferences.comProvides diastereoselective synthesis and access to chiral scaffolds.Builds functionalized thiomorpholine rings from acyclic precursors.
Photoredox C-H FunctionalizationDirect activation and functionalization of C(sp³)–H bonds on the saturated ring. rsc.orgEnables late-stage diversification without pre-functionalization.Can directly modify the core this compound structure.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of novel this compound derivatives. These computational tools can process vast datasets to identify patterns and make predictions, thereby accelerating research cycles and reducing experimental costs.

Quantitative Structure-Activity Relationship (QSAR) studies represent an early form of this integration. Research on thiomorpholine analogs has utilized 3D-QSAR and molecular field analysis (MFA) to elucidate the structural features critical for biological activity, for instance, as inhibitors of tumor necrosis factor-α converting enzyme (TACE). benthamdirect.comresearchgate.net In other studies, QSAR models have been developed for GABA analogues incorporating morpholine (B109124) and thiomorpholine scaffolds to explain their inhibitory activity against the GABA-AT enzyme, even proposing the most likely active enantiomeric form based on 3D molecular descriptors. researchgate.netsemanticscholar.org

Beyond QSAR, advanced AI/ML approaches offer broader capabilities:

De Novo Drug Design: Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on existing chemical structures to design entirely new molecules. pitt.edunih.gov A model could be trained specifically on the this compound scaffold to generate novel, synthetically feasible derivatives with predicted high affinity for a specific biological target.

Reaction Optimization and Pathway Prediction: ML algorithms can be combined with quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction outcomes and optimize conditions. This approach can rapidly screen for the ideal catalysts, solvents, and temperatures for synthesizing complex this compound targets, minimizing trial-and-error experimentation.

Property Prediction: AI models can be trained to predict crucial pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity profiles for virtual compounds. This allows researchers to prioritize the synthesis of candidates with the most promising drug-like characteristics, improving the success rate of discovery campaigns.

AI/ML ApplicationSpecific Task in this compound ResearchPotential Impact
QSAR / 3D-QSARCorrelate structural features of derivatives with biological activity (e.g., enzyme inhibition). benthamdirect.comsemanticscholar.orgGuides rational design of more potent analogues.
Generative Models (RNN/GAN)Design novel, scaffold-specific molecules with desired properties. nih.govRapidly explores new chemical space and generates novel IP.
Reaction InformaticsPredict optimal synthetic routes, catalysts, and conditions. Reduces synthetic development time and resource expenditure.
ADMET PredictionForecast solubility, metabolic stability, and potential toxicity of virtual compounds.Prioritizes candidates with favorable drug-like profiles for synthesis.

Exploration of this compound in Emerging Fields of Chemical Science (e.g., Flow Chemistry, Photo-Redox Catalysis)

Modern synthetic technologies like continuous flow chemistry and photoredox catalysis offer significant advantages in terms of safety, scalability, and reaction efficiency. Their application to thiomorpholine synthesis is a key area of emerging research.

Continuous Flow Chemistry: The synthesis of the core thiomorpholine ring, a key precursor, has been identified as a major cost driver in the production of drugs like the antibiotic candidate sutezolid. acs.org A recently developed procedure addresses this challenge by using a telescoped, two-step continuous flow process. acs.orgresearchgate.net This method involves a photochemical thiol-ene reaction between cysteamine (B1669678) hydrochloride and vinyl chloride, followed by a base-mediated cyclization. The use of flow chemistry allows the reaction to be performed safely at high concentrations (4 M) and enables a throughput of several grams per hour, demonstrating a scalable and more economical route to this crucial building block. acs.org

Photo-Redox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming chemical bonds under exceptionally mild conditions. This technology is particularly well-suited for the synthesis and functionalization of saturated heterocycles. nih.govfrontiersin.org

Core Synthesis: The aforementioned flow synthesis of thiomorpholine relies on a photochemical thiol-ene reaction using 9-fluorenone (B1672902) as an organic photocatalyst. acs.org

Scaffold Functionalization: Photoredox catalysis enables reactions that are difficult to achieve with traditional methods. Strategies like photoredox-mediated radical/polar crossover can construct substituted saturated nitrogen heterocycles. nih.gov Furthermore, merging photoredox catalysis with other catalytic cycles (e.g., copper or nickel) facilitates a wide range of C-C and C-N bond-forming reactions, allowing for the direct alkylation or amination of the heterocyclic core. researchgate.net These methods provide pathways to introduce functional groups at various positions on the this compound ring with high precision.

ParameterContinuous Flow Synthesis of Thiomorpholine acs.org
Key ReactionPhotochemical Thiol-Ene Reaction / Base-mediated Cyclization
ReactantsCysteamine hydrochloride and vinyl chloride
Photocatalyst9-Fluorenone (0.1–0.5 mol %)
ConditionsHighly concentrated (4 M), 7-hour continuous run
Overall Yield (Isolated)54%
Key AdvantagesScalability, improved safety, use of low-cost starting materials, reduced cost.

Addressing Challenges and Identifying New Opportunities in this compound Research

The advancement of this compound research involves overcoming specific challenges, which in turn reveals significant opportunities for innovation.

Challenges:

Synthetic Accessibility and Cost: As noted, the synthesis of the thiomorpholine core can be a major cost driver, and traditional batch syntheses are often time-consuming and may involve hazardous intermediates, limiting its widespread use. acs.org

Control of Oxidation State: The sulfur atom can exist as a sulfide (B99878) (thiomorpholine), a sulfoxide (B87167), or a sulfone (thiomorpholine-1,1-dioxide). Each oxidation state imparts different physicochemical properties (e.g., polarity, hydrogen bonding capacity, basicity), which can dramatically affect a molecule's biological activity and pharmacokinetic profile. researchgate.net Controlling this oxidation state selectively during synthesis is a key challenge.

Limited Chemical Space Exploration: Compared to its oxygen analogue morpholine or the widely used piperazine, the chemical space of thiomorpholine and its N-amino derivatives is relatively underexplored. researchgate.net There is a lack of comprehensive structure-activity relationship (SAR) data for many target classes.

New Opportunities:

Economical and Scalable Synthesis: The development of continuous flow and photochemical methods directly addresses the cost and safety challenges of synthesis. acs.org Establishing these green chemistry principles will make the this compound scaffold more accessible for both academic research and industrial applications.

Rational Drug Design: The distinct properties of the different sulfur oxidation states present an opportunity for fine-tuning molecular properties. AI/ML tools can be used to predict how the sulfide, sulfoxide, or sulfone will interact with a target protein and influence properties like solubility and metabolic stability, enabling the rational design of compounds with optimal profiles.

A Privileged Scaffold with Unique Properties: Thiomorpholine is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comjchemrev.comresearchgate.net Compared to morpholine, the thioether is less polar and can engage in different non-covalent interactions. The sulfone group in the dioxide form is a strong hydrogen bond acceptor but does not confer basicity. These features, combined with the unique geometry of the N-amino group, provide a distinct three-dimensional vector for substitution that differs from more common heterocycles. This creates an opportunity to develop drug candidates with novel binding modes, improved selectivity, and potentially better pharmacokinetic properties than existing scaffolds. researchgate.nettandfonline.com

By leveraging novel synthetic methods, integrating advanced computational tools, and capitalizing on the unique chemical nature of the scaffold, the research community can unlock the full potential of this compound in drug discovery and beyond.

Q & A

Q. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Methodology : Vary reaction parameters (catalyst loading, solvent polarity) using design-of-experiments (DoE) frameworks. Monitor intermediates via thin-layer chromatography (TLC) and optimize quenching steps to prevent thiomorpholine oxidation .
  • Validation : Compare yields across trials using ANOVA and report significant factors (e.g., reaction time > temperature) in tabular format .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound analogs?

  • Methodology : Perform deuterated solvent controls to eliminate signal interference. Cross-reference with computational chemistry tools (DFT calculations for expected spectral peaks) .
  • Documentation : Publish raw spectral data in supplementary materials with baseline correction annotations to enhance reproducibility .

Methodological & Ethical Considerations

Q. What ethical guidelines apply to pharmacological testing of this compound in preclinical studies?

  • Methodology : Adopt OECD 423 guidelines for acute toxicity testing. Include negative controls and blinded data analysis to reduce bias .
  • Reporting : Disclose animal welfare protocols (e.g., 3R principles) and obtain institutional review board (IRB) approvals .

Q. How can researchers ensure robust intellectual property (IP) documentation while publishing this compound findings?

  • Methodology : File provisional patents prior to publication. Use non-disclosure agreements (NDAs) for collaborative work and cite prior art comprehensively to avoid infringement claims .
  • Data Security : Encrypt spectral and synthetic route details in supplementary files for embargoed journals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.